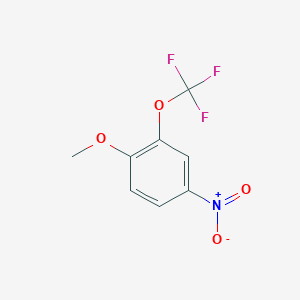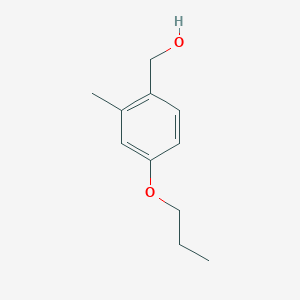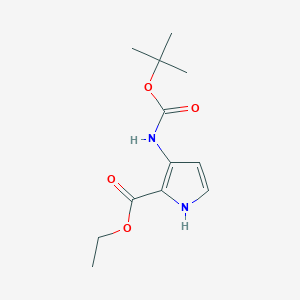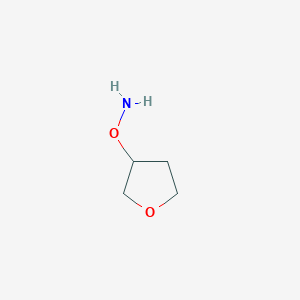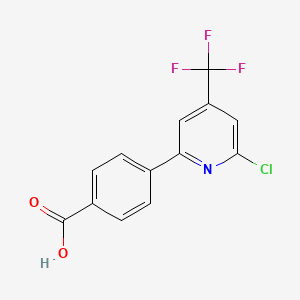
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
Descripción general
Descripción
The compound “4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid” is likely a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)” part of the name suggests that the benzoic acid has a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) attached to it at the 4th carbon. This pyridine ring is substituted with a chlorine atom at the 6th position and a trifluoromethyl group at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzoic acid) and a pyridine ring. The presence of the chlorine and trifluoromethyl substituents on the pyridine ring would likely influence the electronic properties of the molecule .Chemical Reactions Analysis
As for the chemical reactions, this compound, like other carboxylic acids, would likely undergo reactions typical of this class of compounds, such as esterification and amide formation. The presence of the pyridine ring might also allow it to participate in various other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds. The trifluoromethyl group is also quite electronegative, which could further influence the compound’s properties .Aplicaciones Científicas De Investigación
Molecular Structure and Crystallography
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid and its derivatives have been studied extensively for their molecular structures and crystallography. One such study involved the analysis of the molecular salts of 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives, emphasizing the importance of halogen bonds in their crystal structures, contributing to crystal stabilization (Oruganti et al., 2017).
Coordination Polymers and Photophysical Properties
The compound's derivatives are instrumental in forming lanthanide-based coordination polymers, which are evaluated for their structural and photophysical properties. The benzoate ligands in these compounds act as light-harvesting chromophores, demonstrating luminescence efficiencies and excited state lifetimes that are pivotal in photophysical studies (Sivakumar et al., 2011).
Luminescence and Magnetism in Coordination Complexes
Studies have also delved into the luminescence and magnetism of 1D 3-pyridin-yl-benzoic lanthanide coordination complexes. These studies contribute to understanding the luminescent properties and magnetic characteristics of these complexes, which are of great interest in materials science (Hou et al., 2013).
Supramolecular Chemistry and Liquid Crystals
In supramolecular chemistry, the compound's derivatives are explored for their role in inducing liquid crystal phases through hydrogen-bonding interactions. The studies investigate the mesophase behavior, thermal stability, and structural characteristics of these liquid crystal complexes, contributing significantly to the field of liquid crystalline materials (Naoum et al., 2010; Naoum et al., 2008).
Propiedades
IUPAC Name |
4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2/c14-11-6-9(13(15,16)17)5-10(18-11)7-1-3-8(4-2-7)12(19)20/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMQTZPAPAEBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=C2)C(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



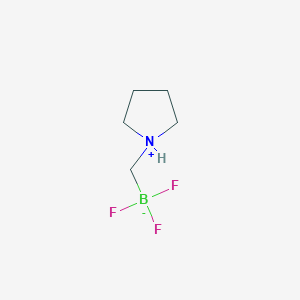
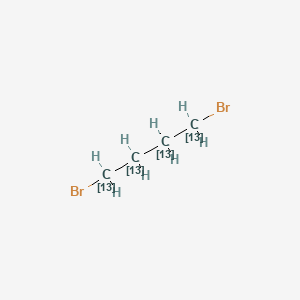
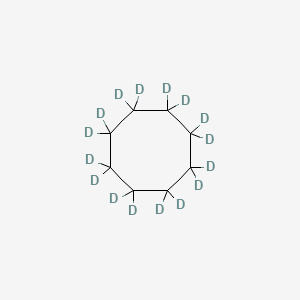
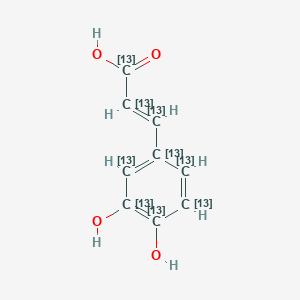
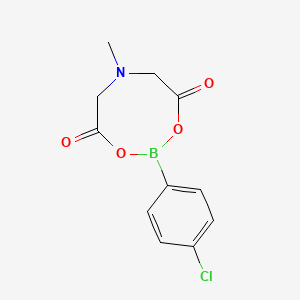
![Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)](/img/structure/B1429357.png)
![Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate](/img/structure/B1429358.png)
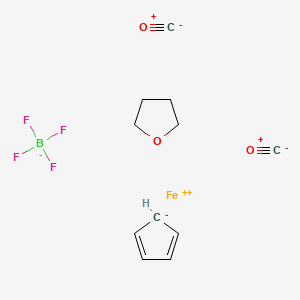
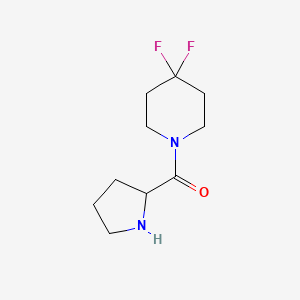
![Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-](/img/structure/B1429367.png)
